REACTION_CXSMILES
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[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([N+:11]([O-])=O)=[C:8]([OH:10])[CH:9]=1.[H][H]>CCO.O=[Pt]=O>[NH2:11][C:7]1[CH:6]=[CH:5][C:4]([CH2:3][O:2][CH3:1])=[CH:9][C:8]=1[OH:10]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was absorbed
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Type
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CUSTOM
|
Details
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The catalyst was removed by filtration through a pad of Celite
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated in vacuo to a solid (21 g, 100%)
|
Type
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CUSTOM
|
Details
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obtained from a smaller run
|
Type
|
WASH
|
Details
|
eluted with ether
|
Type
|
ADDITION
|
Details
|
Fractions containing pure product
|
Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
|
Smiles
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NC1=C(C=C(C=C1)COC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |